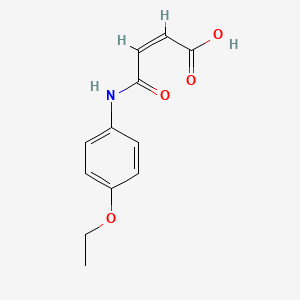

N-(4-Ethoxyphenyl)maleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-ethoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTIUWRMRAZPEN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108087-84-9 | |

| Record name | 4'-ETHOXYMALEANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for N 4 Ethoxyphenyl Maleamic Acid

Direct Amidation of Maleic Anhydride (B1165640) with 4-Ethoxyaniline

The most common and direct route to N-(4-Ethoxyphenyl)maleamic acid involves the acylation of 4-ethoxyaniline with maleic anhydride. This reaction is a specific example of a broader class of reactions used to synthesize various N-substituted maleamic acids.

Reaction Conditions and Solvent Systems

The synthesis is typically conducted in an organic solvent. Toluene (B28343) is a frequently employed solvent for this reaction. nih.gov The selection of the solvent is critical as it must dissolve the reactants and facilitate the reaction, often under specific temperature conditions. Another solvent system that has been utilized for analogous reactions is diethyl ether, which offers a different polarity and boiling point, potentially influencing reaction rate and product isolation. orgsyn.org

A general procedure involves dissolving maleic anhydride in a suitable solvent, such as toluene, and then adding a solution of 4-ethoxyaniline in the same solvent dropwise with constant stirring. nih.gov

Table 1: Solvent Systems for the Synthesis of N-Substituted Maleamic Acids

| Solvent | Reactants | Reference |

| Toluene | Maleic anhydride, 4-Methoxyaniline | nih.gov |

| Diethyl Ether | Maleic anhydride, Aniline | orgsyn.org |

This table presents solvent systems used in the synthesis of N-substituted maleamic acids, including the analogous compound N-(4-methoxyphenyl)maleamic acid.

Temperature and Stirring Time Effects on Product Formation

The reaction is often carried out at room temperature. nih.gov After the initial addition of the amine, the mixture is typically stirred for a period to ensure the completion of the reaction. For instance, a stirring time of about 30 minutes followed by allowing the mixture to stand for an additional 30 minutes at room temperature has been reported for a similar synthesis. nih.gov The temperature is a crucial parameter; while some preparations proceed at ambient temperature, others may utilize reflux conditions to increase the reaction rate. The duration of stirring directly impacts the yield and purity of the resulting this compound, ensuring that the reactants have sufficient time to interact completely.

Isolation and Purification Techniques for Research Grade Material

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials and byproducts.

Recrystallization Procedures

Recrystallization is a standard method for purifying the crude product. Ethanol (B145695) is a commonly used solvent for this purpose. nih.gov The process involves dissolving the solid in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. The purity of the compound is often confirmed by a constant melting point after successive recrystallizations. nih.gov For a similar compound, N-(4-methoxyphenyl)maleamic acid, recrystallization from ethanol yielded prism-like yellowish-green crystals.

Chromatographic Methods

For achieving higher purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase. While specific details for this compound are not extensively documented in the provided results, the general principle involves dissolving the crude product and passing it through a column packed with an adsorbent like silica (B1680970) gel. Different solvents or solvent mixtures are used to elute the compounds at different rates, allowing for the separation of the desired product from impurities.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for N-substituted maleamic acids include those for the amide C=O stretching (around 1650 cm⁻¹) and the carboxylic acid O-H stretching (a broad peak in the range of 2500–3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. In the ¹H NMR spectrum of a similar compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), the ethoxy group exhibits a characteristic triplet-quartet pattern at approximately 1.4 ppm and 4.0 ppm, respectively. thermofisher.com The aromatic protons typically appear as a doublet of doublets in the region of 6.5-7.5 ppm for para-substituted phenyl rings. thermofisher.com

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Observations (for analogous compounds) | Reference |

| FTIR | Amide C=O stretch: ~1650 cm⁻¹, Carboxylic acid O-H stretch: 2500-3000 cm⁻¹ | |

| ¹H NMR | Ethoxy group: ~1.4 ppm (triplet), ~4.0 ppm (quartet); Aromatic protons: 6.5-7.5 ppm (doublet of doublets) | thermofisher.com |

This table summarizes key spectroscopic features observed in compounds analogous to this compound, which are instrumental in its structural elucidation.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a crucial tool for confirming the synthesis of this compound by identifying its key functional groups. While a specific spectrum for this exact compound is not publicly available, its characteristic absorption bands can be reliably predicted based on data from its constituent parts, namely the maleamic acid core and the N-(4-ethoxyphenyl) group. chemicalbook.comnist.gov The expected IR absorption frequencies are detailed in the table below.

The spectrum is expected to show a broad absorption in the range of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H stretch of the secondary amide is anticipated to appear as a distinct peak around 3300 cm⁻¹. Two strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide I band at approximately 1650-1680 cm⁻¹. The C=C stretching of the alkene group in the maleamic acid backbone typically appears around 1630 cm⁻¹. Furthermore, the aromatic C=C stretching vibrations from the phenyl ring are expected in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group's ether linkage are predicted to be visible around 1245 cm⁻¹ and 1045 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 | N-H | Stretch |

| 3500-2500 | O-H | Stretch (Carboxylic Acid) |

| ~3100-3000 | C-H | Aromatic Stretch |

| ~2980, ~2930 | C-H | Aliphatic Stretch (CH₃, CH₂) |

| ~1710 | C=O | Stretch (Carboxylic Acid) |

| ~1660 | C=O | Stretch (Amide I) |

| ~1630 | C=C | Stretch (Alkene) |

| ~1540 | N-H | Bend (Amide II) |

| ~1510, ~1450 | C=C | Aromatic Ring Stretch |

| ~1245 | C-O-C | Asymmetric Stretch (Ether) |

| ~1045 | C-O-C | Symmetric Stretch (Ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton (¹H) and carbon (¹³C) environments within the molecule, confirming its precise structure. Predicted chemical shifts and coupling patterns can be derived from analyses of closely related compounds, such as phenacetin for the N-(4-ethoxyphenyl) moiety and maleamic acid for the core structure. chemicalbook.comthermofisher.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the ethoxy group is expected to present a characteristic triplet-quartet pattern: a triplet around 1.4 ppm corresponding to the methyl (CH₃) protons and a quartet around 4.0 ppm for the methylene (B1212753) (OCH₂) protons. thermofisher.com The two protons on the para-substituted aromatic ring should appear as a pair of doublets, characteristic of an AA'BB' system, in the range of 6.9 to 7.5 ppm. thermofisher.com The two vinyl protons on the maleamic acid backbone are anticipated to appear as two distinct doublets between 6.2 and 6.5 ppm, with a cis coupling constant. The labile amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, with the amide proton expected around 9.5-10.5 ppm and the carboxylic acid proton further downfield, potentially above 12 ppm.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.0 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.3 | Doublet | 1H | -CO-CH =CH-COOH |

| ~6.4 | Doublet | 1H | -CO-CH=CH -COOH |

| ~6.9 | Doublet | 2H | Aromatic C-H (ortho to -OEt) |

| ~7.5 | Doublet | 2H | Aromatic C-H (ortho to -NH) |

| ~10.0 | Broad Singlet | 1H | N-H |

| >12.0 | Broad Singlet | 1H | COOH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The ethoxy group carbons would appear at approximately 15 ppm (CH₃) and 64 ppm (OCH₂). The aromatic carbons would resonate between 115 and 156 ppm. The two vinyl carbons are expected around 130-135 ppm. The two carbonyl carbons of the amide and carboxylic acid groups would be the most downfield, appearing in the range of 165-170 ppm.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~15 | -OCH₂C H₃ |

| ~64 | -OC H₂CH₃ |

| ~115 | Aromatic C -H (ortho to -OEt) |

| ~122 | Aromatic C -H (ortho to -NH) |

| ~131 | Aromatic Quaternary C (-NH) |

| ~132 | -CO-C H=CH-COOH |

| ~134 | -CO-CH=C H-COOH |

| ~156 | Aromatic Quaternary C (-OEt) |

| ~166 | Amide C =O |

| ~168 | Carboxylic Acid C =O |

Chemical Reactivity and Mechanistic Pathways of N 4 Ethoxyphenyl Maleamic Acid

Cyclodehydration to N-(4-Ethoxyphenyl)maleimide and N-(4-Ethoxyphenyl)isomaleimide

The cyclodehydration of N-(4-Ethoxyphenyl)maleamic acid is a pivotal reaction, leading to the formation of the corresponding N-(4-Ethoxyphenyl)maleimide and N-(4-Ethoxyphenyl)isomaleimide. This intramolecular condensation reaction involves the elimination of a water molecule from the maleamic acid to form a five-membered ring.

The formation of the imide ring from N-substituted maleamic acids can be achieved through both thermal and chemical dehydration methods.

Thermal Dehydration: This method typically involves heating the maleamic acid, often in a high-boiling point solvent, to drive the intramolecular condensation and removal of water. While a common technique for imidization, specific conditions for the thermal dehydration of this compound are not extensively detailed in the reviewed literature.

Chemical Dehydration: This is a widely employed method for the synthesis of N-substituted maleimides from their corresponding maleamic acids. A common and effective system for this transformation is the use of acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate (B1210297). researchgate.net This method facilitates the cyclization under milder conditions than thermal dehydration. For N-arylmaleamic acids, dehydration with acetic anhydride can produce a mixture of the corresponding maleimide (B117702) and isomaleimide. lew.ro

Other chemical dehydrating agents have also been explored for N-substituted maleamic acids. These include:

N,N′-dicyclohexylcarbodiimide (DCC) researchgate.net

Ethyl chloroformate-triethylamine researchgate.net

Trifluoroacetic anhydride-triethylamine researchgate.net

Computational studies have suggested that replacing the hydrogen atoms of acetic anhydride with fluorine, as in trifluoroacetic anhydride, significantly lowers the activation barriers, indicating it may be a more efficient dehydrating agent. lew.ro

While various catalysts are employed in the cyclodehydration of maleamic acids, specific research detailing the influence of metallic tin or tin oxide on the cyclodehydration of this compound is not prominent in the available scientific literature. One study evaluated semiconducting tin oxide as a support for platinum electrocatalysts, but this was in the context of methanol (B129727) electro-oxidation and not the cyclodehydration of maleamic acids. rsc.org The most commonly cited catalyst for this reaction when using acetic anhydride is sodium acetate. researchgate.net

The cyclodehydration of N-substituted maleamic acids does not always lead directly to the thermodynamically more stable maleimide. The formation of the isomeric isomaleimide is a common outcome, and its formation is a key aspect of the reaction mechanism.

Computational studies, using density functional theory (DFT), on the cyclodehydration of N-substituted maleamic acids with acetic anhydride have elucidated a two-stage mechanism. lew.ro

Formation of a Mixed Anhydride: The initial step involves the reaction of the maleamic acid with the dehydrating agent (e.g., acetic anhydride) to form a mixed anhydride intermediate. lew.ro

Ring Closure: This intermediate then undergoes an intramolecular cyclization. This ring closure can occur via two pathways:

Attack by the amide nitrogen atom, leading to the formation of the maleimide .

Attack by the amide oxygen atom, resulting in the formation of the isomaleimide .

For N-phenyl substituted maleamic acids, computational results indicate that the formation of the isomaleimide is kinetically favored when the cyclodehydration is carried out in the presence of acetic anhydride. lew.ro The rearrangement of the initially formed isomaleimide to the more stable maleimide can also occur, and this rearrangement is often catalyzed by the acetate anion. researchgate.net The electronic effects of the substituent on the amide nitrogen play a crucial role in determining the outcome of the cyclization. researchgate.net

Hydrolytic Stability and pH-Dependent Transformations

The stability of this compound in aqueous solution is a critical factor, particularly in biological and pharmaceutical contexts. Its hydrolysis leads to the cleavage of the amide bond, regenerating the parent amine (4-ethoxyaniline) and maleic acid.

The hydrolysis of N-arylmaleamic acids has been shown to be dependent on the pH of the medium. In acidic conditions, the reaction typically follows first-order kinetics. pjsir.org The rate of hydrolysis is inversely proportional to the pH of the solution, indicating that the reaction is catalyzed by acid. pjsir.org The mechanism involves intramolecular catalysis by the adjacent carboxylic acid group.

The general trend observed for the hydrolysis of amides is that primary amides hydrolyze more readily than secondary amides, with tertiary amides being the most resistant under basic conditions. umich.eduarkat-usa.orgresearchgate.net However, the intramolecular assistance from the neighboring carboxylic acid group in maleamic acids significantly enhances their hydrolysis rate compared to simple acyclic amides.

Substituents on both the aromatic ring and the carbon-carbon double bond of the maleamic acid structure have a pronounced effect on the rate and pathway of hydrolysis.

Studies on N-arylmaleamic acids have demonstrated a free energy relationship between the rate of hydrolysis and the electronic properties of the substituents on the aryl ring, as described by Hammett substituent constants (σ). pjsir.org This indicates that the electronic nature of the substituent on the phenyl ring directly influences the stability of the amide bond and the transition state of the hydrolysis reaction.

Furthermore, research on substituted maleamic acids has revealed that the number, structure, and position of substituents on the cis-double bond significantly affect the pH-dependent hydrolysis kinetics and the selectivity of the reaction. rsc.org For some mono-substituted maleamic acids, hydrolysis is also accompanied by isomerization between the α- and β-isomers. rsc.org This highlights the complex interplay between the molecular structure and the chemical reactivity in aqueous environments.

Other Fundamental Reaction Pathways

Oxidation Reactions and Derived Products

The oxidation of this compound can occur at several positions, primarily at the electron-rich ethoxyphenyl ring and the carbon-carbon double bond. The specific products formed depend on the oxidizing agent and reaction conditions.

The ethoxyphenyl group is susceptible to oxidation, particularly at the para-position relative to the ethoxy group. This is analogous to the oxidation of 4-ethoxyaniline (p-phenetidine), which is known to be metabolized by peroxidases to form reactive quinone imine species. nih.gov In the case of this compound, oxidation could lead to the formation of a quinone imine derivative. This reactive intermediate can then undergo further reactions, such as polymerization or nucleophilic attack by other species present in the reaction mixture. For instance, in the presence of nucleophiles like N-acetylcysteine, the oxidation of a related 4-ethoxyphenylamino structure leads to the formation of mono- and di-substituted adducts. nih.gov

The carbon-carbon double bond of the maleamic acid moiety can also be a target for oxidation. Strong oxidizing agents can cleave the double bond, leading to the formation of smaller carboxylic acid and amide fragments. Milder oxidation could lead to the formation of epoxides or diols across the double bond.

Furthermore, maleic anhydride derivatives have been shown to act as catalysts in the N-oxidation of pyridine (B92270) substrates in the presence of hydrogen peroxide. rsc.org This suggests that under specific oxidative conditions, the nitrogen atom of the amide in this compound could potentially be oxidized, although this is a less common reaction pathway for amides.

Table 1: Potential Oxidation Products of this compound

| Reactive Site | Oxidizing Agent Type | Potential Product(s) |

| Ethoxyphenyl ring | Peroxidases, other mild oxidants | N-(4-oxo-1-cyclohexa-2,5-dienylidene)maleamic acid (Quinone imine derivative) |

| C=C double bond | Strong oxidants (e.g., ozone, KMnO₄) | Oxalic acid, (4-ethoxyphenyl)oxalamic acid |

| C=C double bond | Peroxy acids (e.g., m-CPBA) | N-(4-Ethoxyphenyl)-2,3-epoxysuccinamic acid |

| Amide Nitrogen | Specific catalytic systems with H₂O₂ | N-hydroxy-N-(4-ethoxyphenyl)maleamic acid |

Reduction Chemistry of the Maleamic Acid Moiety

The maleamic acid moiety in this compound contains two reducible functional groups: the carbon-carbon double bond and the two carbonyl groups (one of a carboxylic acid and one of an amide). The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

The carbon-carbon double bond is susceptible to catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would be expected to reduce the double bond to yield N-(4-ethoxyphenyl)succinamic acid. The electrochemical reduction of the double bond in related maleic acid derivatives has also been studied. umich.edu

The reduction of the carbonyl groups is more complex. Carboxylic acids and amides are generally resistant to reduction by milder reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.org However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the amide. The reduction of the carboxylic acid would yield a primary alcohol, while the reduction of the amide would yield a secondary amine. Therefore, the complete reduction of this compound with a powerful reducing agent like LiAlH₄ would be expected to produce 4-(4-ethoxyphenylamino)butan-1-ol. libretexts.org

The selective reduction of one carbonyl group over the other, or of a carbonyl group in the presence of the double bond, would require careful selection of reagents. For instance, borane (B79455) (BH₃) complexes are known to selectively reduce carboxylic acids in the presence of other functional groups. The reduction of maleimide derivatives, which are structurally related to the cyclized form of this compound, has been shown to yield hydroxy-dihydropyrrol-ones with reagents like NaBH₄. rsc.org

Table 2: Potential Reduction Products of this compound

| Reagent | Targeted Functional Group(s) | Major Product(s) |

| H₂/Pd-C | C=C double bond | N-(4-Ethoxyphenyl)succinamic acid |

| LiAlH₄ | Carboxylic acid and amide carbonyls, C=C double bond | 4-(4-Ethoxyphenylamino)butan-1-ol |

| NaBH₄ | (Generally unreactive) | No significant reduction expected |

| BH₃·THF | Carboxylic acid | N-(4-Ethoxyphenyl)-4-hydroxy-4-oxobut-2-enamide (and its reduced double bond analog) |

Nucleophilic Substitution Reactions at the Amine or Carboxylic Acid Functionalities

The amide and carboxylic acid groups of this compound are both susceptible to nucleophilic substitution reactions, though their reactivity differs.

Reactions at the Carboxylic Acid Functionality:

The most prominent reaction of the carboxylic acid group in this compound is the intramolecular nucleophilic attack by the amide nitrogen, leading to cyclization and the formation of N-(4-ethoxyphenyl)maleimide. This reaction is typically promoted by dehydrating agents such as acetic anhydride with a catalyst like sodium acetate. libretexts.org

The carboxylic acid can also undergo intermolecular nucleophilic acyl substitution. Conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride would facilitate reaction with various nucleophiles. For example, reaction with an alcohol would yield the corresponding ester, and reaction with an amine would produce a diamide (B1670390) derivative.

Reactions at the Amide Functionality:

Amides are generally less reactive towards nucleophiles than carboxylic acids. libretexts.org However, N-aryl maleamic acids can participate in reversible transamidation reactions. nih.gov This process involves the compound being in equilibrium with its corresponding anhydride and amine precursors. nih.gov An external amine can then react with the anhydride intermediate, leading to an amide exchange. This dynamic equilibrium can be influenced by factors such as concentration and the presence of acids or bases. nih.gov

Under harsh conditions (strong acid or base and heat), the amide bond can be hydrolyzed to yield maleic acid and 4-ethoxyaniline. libretexts.org This is a nucleophilic acyl substitution reaction where water acts as the nucleophile.

The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, deprotonation with a very strong base could generate an amidate anion, which could then act as a nucleophile in subsequent reactions, such as alkylation on the nitrogen.

Table 3: Nucleophilic Substitution Reactions of this compound

| Functional Group | Reagent/Condition | Reaction Type | Product(s) |

| Carboxylic Acid & Amide | Acetic anhydride, heat | Intramolecular Nucleophilic Acyl Substitution (Cyclization) | N-(4-Ethoxyphenyl)maleimide |

| Carboxylic Acid | SOCl₂, then R'OH | Intermolecular Nucleophilic Acyl Substitution | Methyl (or other alkyl) (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoate |

| Carboxylic Acid | SOCl₂, then R'₂NH | Intermolecular Nucleophilic Acyl Substitution | N¹,N¹-Dialkyl-N⁴-(4-ethoxyphenyl)maleamide |

| Amide | Strong acid/base, heat | Hydrolysis | Maleic acid and 4-ethoxyaniline |

| Amide | R'NH₂ | Transamidation | N-Alkyl-maleamic acid and 4-ethoxyaniline |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers in Polymerization Reactions

The presence of a reactive double bond in the maleamic acid structure enables its participation in various polymerization processes, including homopolymerization and copolymerization, to produce a range of polymeric architectures.

While maleamic acids themselves can be polymerized, they are more commonly converted to their corresponding N-substituted maleimides prior to polymerization. This is achieved through a cyclodehydration reaction, which transforms the maleamic acid into a five-membered imide ring, a structure that readily undergoes free-radical polymerization.

The homopolymerization of N-substituted maleimides, such as the derivative of N-(4-Ethoxyphenyl)maleamic acid, is typically initiated by free-radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF). humanjournals.comuq.edu.au The resulting polymers, poly(N-arylmaleimide)s, are known for their high thermal stability due to the rigid imide rings incorporated into the polymer backbone. researchgate.net The polymerization of N-phenylmaleimide, a related compound, has been extensively studied, revealing that the process is often characterized by chain transfer to the solvent, which can result in polymers with relatively low molecular weight. uq.edu.au By analogy, the homopolymerization of N-(4-ethoxyphenyl)maleimide is expected to follow a similar free-radical pathway, yielding a thermally stable polymer.

Table 1: Typical Conditions for Free-Radical Homopolymerization of N-Aryl Maleimides Data extrapolated from studies on analogous compounds.

| Parameter | Condition | Reference |

| Monomer | N-(4-methoxyphenyl)maleimide | humanjournals.com |

| Initiator | AIBN | humanjournals.com |

| Solvent | THF | humanjournals.com |

| Temperature | 60°C | humanjournals.com |

| Reaction Time | 12-36 hours | humanjournals.com |

This compound, primarily through its maleimide (B117702) form, is an excellent candidate for copolymerization with a variety of vinyl monomers. N-substituted maleimides are electron-accepting monomers and exhibit a strong tendency to form alternating copolymers with electron-donating monomers such as styrene (B11656). ijert.orgresearchgate.net This alternating behavior is often attributed to the formation of a charge-transfer complex between the comonomers. cmu.edu

Copolymerization with other monomers, such as acrylates and methacrylates (e.g., methyl methacrylate, ethyl acrylate), is also a common strategy to tailor polymer properties. humanjournals.comresearchgate.netijert.org These reactions typically result in random copolymers. The incorporation of the N-(4-ethoxyphenyl)maleimide unit can significantly enhance the thermal stability and raise the glass transition temperature of the resulting copolymers compared to the acrylate (B77674) or styrene homopolymers. ijert.orgijert.org The composition and microstructure of the copolymers can be predicted and controlled by the monomer feed ratios and their respective reactivity ratios.

Table 2: Representative Monomer Reactivity Ratios for Copolymerization of N-Aryl Maleimides with Vinyl Monomers This table presents data for analogous systems to illustrate the copolymerization behavior.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Type | Reference |

| N-Phenylmaleimide | Styrene | ~0.04 | ~0.08 | Alternating | researchgate.net |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | 0.25 | 0.88 | Random | researchgate.net |

| Itaconic Acid | Acrylamide (B121943) | 1.25-1.65 | 0.67-0.88 | Random | researchgate.net |

The nature of the substituent on the N-phenyl ring significantly influences the monomer's polymerization reactivity. The 4-ethoxy group in this compound is an electron-donating group. This electronic effect alters the polarity and reactivity of the carbon-carbon double bond. Compared to an unsubstituted N-phenylmaleimide or one with an electron-withdrawing group (like a nitro group), the ethoxy group increases the electron density of the monomer. ijert.org

Design and Synthesis of Functional Polymeric Materials

The functional groups inherent to this compound—the carboxylic acid and the amide—make it a valuable component in the synthesis of smart and functional polymeric materials, including hydrogels and pH-responsive systems.

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water. nih.gov this compound can be incorporated as a comonomer in the synthesis of hydrogels through free-radical polymerization in an aqueous medium. For instance, it can be copolymerized with hydrophilic monomers like acrylamide or acrylic acid in the presence of a cross-linking agent such as N,N'-methylenebisacrylamide (MBA). researchgate.netnih.gov

The carboxylic acid and amide functionalities of the this compound units within the polymer network can participate in hydrogen bonding, contributing to the physical integrity and swelling behavior of the hydrogel. The presence of the ionizable carboxylic acid group can also impart pH-sensitivity to the hydrogel, causing it to swell or shrink in response to changes in the pH of the surrounding environment. researchgate.netnih.gov The synthesis of such gels typically involves dissolving the monomers and crosslinker in an aqueous solution, removing oxygen, and initiating the polymerization with an initiator like potassium persulfate. researchgate.net

The maleamic acid functional group itself represents a cleavable linker that is sensitive to mildly acidic conditions. uu.nluu.nl The cleavage mechanism involves an intramolecular catalysis where the adjacent carboxylic acid group facilitates the hydrolysis of the amide bond. nih.govnih.gov This process is significantly accelerated at a pH below the pKa of the carboxylic acid (typically around pH 4-6.5), leading to the regeneration of the parent amine and a maleic anhydride (B1165640) moiety. nih.govmorressier.com At physiological pH (7.4), the carboxylic acid is deprotonated, and this intramolecular reaction is substantially slower, rendering the linker relatively stable. nih.gov

This pH-responsive behavior makes the this compound moiety an ideal candidate for designing pH-sensitive linkers in advanced polymer architectures, such as in drug delivery systems. A therapeutic agent can be attached to a polymer backbone via this linker, remaining stable in the bloodstream but releasing the drug in the acidic microenvironment of a tumor or within the endosomes/lysosomes of a cell. uu.nlnih.gov The rate of this pH-triggered cleavage can be precisely tuned by introducing different substituents on the double bond of the maleamic acid structure. elsevierpure.comrsc.org For example, di-substituted maleamic acids have been shown to be ultra-sensitive, cleaving effectively at pH 6.5. morressier.com

Table 3: pH-Dependent Cleavage of Maleamic Acid-Based Linkers Data from studies on analogous linker systems.

| Linker System | Condition | Release/Cleavage Rate | Reference |

| Di-substituted maleamic acid-Doxorubicin | pH 6.5, 24 hr | ~67% release | morressier.com |

| Di-substituted maleamic acid-Doxorubicin | pH 7.4, 24 hr | ~18% release | morressier.com |

| Methyl substituted maleamic acid-Doxorubicin | pH 6.0, 5 hr | ~70% release | nih.gov |

| Methyl substituted maleamic acid-Doxorubicin | pH 7.0, 5 hr | ~10% release | nih.gov |

Regeneration of Material Properties (e.g., Self-Healing Materials)

While this compound is not directly used as a functional component in self-healing materials, it plays a critical role as the indispensable precursor to N-(4-Ethoxyphenyl)maleimide, a moiety that is integral to the development of such advanced polymers. The capacity for material regeneration is often derived from the incorporation of dynamic or reversible bonds into the polymer network, which can break and reform under specific stimuli, such as heat or light, thereby repairing damage.

Maleimide-containing polymers are prominent in the field of self-healing materials due to the ability of the maleimide group to participate in reversible chemical reactions. specificpolymers.com The most common of these is the Diels-Alder (DA) reaction, a cycloaddition between a diene (commonly a furan (B31954) derivative) and a dienophile (the maleimide). specificpolymers.comresearchgate.net This reaction forms covalent bonds that can be thermally reversed, allowing the material to de-crosslink and flow to heal a crack, and then re-crosslink upon cooling. specificpolymers.comrsc.orgencyclopedia.pub The process relies on creating dynamic covalent bonds that facilitate both forward and reverse reactions under mild conditions. rsc.orgmdpi.com

Another mechanism involves the reversible nature of thiol-Michael addition reactions, where the bond between a thiol and a maleimide can be designed to be dynamic, allowing for network rearrangement and healing. rsc.org In these systems, this compound serves as the stable intermediate for producing the N-(4-Ethoxyphenyl)maleimide monomer. This monomer is then polymerized or grafted onto a polymer backbone to introduce the functional groups necessary for the self-healing capability.

The general strategy is outlined in the table below:

| Step | Compound/Component | Role in Self-Healing Material Synthesis |

| 1 | This compound | Stable intermediate precursor. |

| 2 | N-(4-Ethoxyphenyl)maleimide | Functional monomer formed from the precursor via cyclodehydration. |

| 3 | Polymer Backbone | The maleimide is incorporated into the polymer structure. |

| 4 | Crosslinking Agent (e.g., Furan) | Reacts reversibly with the maleimide group (e.g., via Diels-Alder reaction) to form a dynamic network. |

| 5 | Self-Healing Polymer | The final material possesses regenerative properties due to the reversible nature of the maleimide-based crosslinks. |

Intermediary Role in Complex Organic and Polymer Synthesis

This compound is a crucial intermediate compound in the synthesis of more complex molecules, particularly N-substituted maleimides, which are valuable in materials science and polymer chemistry. tandfonline.com Its structure, featuring both a carboxylic acid and an amide group, makes it a stable, isolable precursor that can be readily converted into the corresponding cyclic imide.

Precursor for N-(4-Ethoxyphenyl)maleimide for Material Development

The primary role of this compound in synthesis is to serve as the direct precursor to N-(4-Ethoxyphenyl)maleimide. This transformation is a key step, as the maleimide functional group is highly reactive and useful in a variety of polymerization and bioconjugation reactions. specificpolymers.comnanosoftpolymers.comnih.gov The synthesis is typically a two-step process.

First, 4-ethoxyaniline is reacted with maleic anhydride in a suitable solvent. This reaction opens the anhydride ring and forms the stable this compound intermediate. mdpi.com This intermediate is often isolated as a solid powder. orgsyn.org

The second step is the cyclodehydration of the maleamic acid to form the maleimide ring. A widely used and classic method for this cyclization involves heating the maleamic acid in the presence of acetic anhydride and a catalyst, such as anhydrous sodium acetate (B1210297). tandfonline.commdpi.comorgsyn.orggoogle.com During this step, a molecule of water is eliminated, leading to the formation of the cyclic imide structure. tandfonline.com This general method has been successfully used to prepare various ring-substituted N-phenylmaleimides, including N-(p-ethoxyphenyl)maleimide. orgsyn.org

The reaction can be summarized as follows:

| Reactant | Reagents | Product | Reaction Type |

| 4-Ethoxyaniline + Maleic Anhydride | Ether or other suitable solvent | This compound | Amine Acylation |

| This compound | Acetic Anhydride, Sodium Acetate | N-(4-Ethoxyphenyl)maleimide | Cyclodehydration |

Synthesis of Diverse Maleimide Derivatives for Advanced Applications

The synthetic pathway proceeding through a maleamic acid intermediate is not limited to N-(4-Ethoxyphenyl)maleimide; it is a versatile and general method for producing a wide array of N-substituted maleimide derivatives. researchgate.net By substituting the initial 4-ethoxyaniline with other primary amines, a diverse library of maleimides can be synthesized, each with unique properties tailored for specific applications. researchgate.net

This methodology allows for the incorporation of various functional groups into the final maleimide structure. For example, researchers have efficiently synthesized maleimide derivatives containing thiazole (B1198619) moieties by starting with the appropriate aminothiazole, forming the maleamic acid intermediate, and subsequently cyclizing it. This versatility is crucial for creating monomers for high-performance polymers, thermosets, and materials for biomedical applications. specificpolymers.comnbinno.com

The general applicability of this synthetic route is highlighted by the range of N-aryl maleimides that have been created using this two-step process involving the formation and subsequent cyclization of a maleamic acid intermediate. mdpi.com This makes this compound an exemplar of a class of intermediates that are fundamental to the development of advanced functional materials.

Future Research Directions and Unaddressed Areas in N 4 Ethoxyphenyl Maleamic Acid Studies

Exploration of Green Chemistry Methodologies for Synthesis

The traditional synthesis of N-(aryl)maleamic acids often involves the use of volatile organic solvents like toluene (B28343). nih.govnih.gov A significant future direction is the development of greener synthetic routes that align with the principles of sustainability. Research should focus on minimizing or eliminating hazardous substances, reducing energy consumption, and improving atom economy.

Key areas for investigation include:

Solvent-Free Synthesis: Inspired by methodologies developed for similar compounds like N-(4-chloro)maleanilic acid, solvent-free reactions present a promising green alternative. researchgate.nettandfonline.com This approach involves the direct reaction of maleic anhydride (B1165640) and 4-ethoxyaniline, potentially by melting one of the reactants or using grinding techniques (mechanochemistry) to facilitate the reaction. tandfonline.com

Aqueous Synthesis: Exploring water as a reaction medium would be a major advancement. Although the reactants have limited water solubility, the use of phase-transfer catalysts or surfactants could facilitate the reaction in an aqueous environment, significantly improving the environmental profile of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Investigating microwave-assisted synthesis for N-(4-Ethoxyphenyl)maleamic acid could lead to more efficient and energy-saving production methods.

Table 1: Proposed Green Synthesis Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Solvent-Free Reaction | Reduces volatile organic compound (VOC) emissions; simplifies product work-up; high atom economy. | Ensuring efficient mixing and heat transfer; controlling reaction exothermicity. |

| Aqueous Synthesis | Eliminates hazardous organic solvents; environmentally benign; potentially lower cost. | Overcoming low solubility of reactants; managing pH and side reactions (e.g., maleic anhydride hydrolysis). |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthesis and controlling product properties. For this compound, future research should move beyond simple reaction schemes to a detailed elucidation of the kinetics, thermodynamics, and intermediate species involved in its formation and subsequent reactions, such as cyclodehydration to the corresponding maleimide (B117702).

Future mechanistic studies could involve:

Kinetic Modeling: Conducting detailed kinetic studies under various conditions (temperature, concentration, catalyst) to determine reaction orders, rate constants, and activation energies. This data is crucial for developing robust and scalable synthetic processes.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), to monitor the reaction in real-time. These methods can identify and characterize transient intermediates and provide direct evidence for proposed reaction pathways.

Isotopic Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹³C or ¹⁵N) to trace the path of atoms throughout the reaction. This can definitively clarify bond-forming and bond-breaking steps, particularly in more complex transformations or side reactions.

Development of Novel Polymerization Techniques and Architectures

The presence of a polymerizable double bond and a carboxylic acid group makes this compound an attractive monomer for creating functional polymers. While free-radical polymerization is a common method for related monomers, ijert.org future research should explore more advanced techniques to control polymer architecture and properties.

Promising areas for development include:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be adapted. These methods would allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.

Ring-Opening Metathesis Polymerization (ROMP): After conversion to a suitable cyclic derivative, ROMP could be employed to create polymers with unique backbone structures and functionalities.

Electropolymerization: For applications in coatings and electronics, electropolymerization offers a method to deposit thin, uniform polymer films directly onto conductive surfaces. Studies on related compounds like N-(4-Methoxy Phenyl) Maleamic acid have shown the feasibility of this approach for creating anti-corrosion coatings. chemmethod.com

Table 2: Advanced Polymerization Techniques and Potential Polymer Architectures

| Polymerization Technique | Potential Polymer Architecture | Resulting Properties and Applications |

|---|---|---|

| Controlled Radical Polymerization (ATRP/RAFT) | Well-defined linear polymers, block copolymers, gradient copolymers. | Tunable solubility, self-assembly into nanostructures, advanced drug delivery systems. |

| Anionic Polymerization | Living polymers with narrow molecular weight distribution. | Creation of highly regular block copolymers for thermoplastic elastomers or nanolithography. |

Integration of In-Silico Modeling with Experimental Validation for Material Properties

Computational chemistry and materials modeling offer powerful tools to predict material properties and guide experimental work, saving time and resources. Integrating in-silico modeling with empirical validation is a critical future direction for accelerating the development of materials based on this compound.

Future research in this area should focus on:

Molecular Docking and Simulation: For potential biomedical applications, molecular docking studies can predict the binding affinity and interaction of the monomer or its derivatives with biological targets like proteins or DNA. nih.govnih.gov

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate molecular properties such as electronic structure, reactivity indices, and spectral characteristics (IR, NMR). This can aid in understanding reaction mechanisms and interpreting experimental data.

Molecular Dynamics (MD) Simulations: For polymers derived from this compound, MD simulations can predict macroscopic properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it becomes possible to predict specific properties (e.g., solubility, thermal stability) of a wide range of derivatives based on their chemical structure, enabling the rational design of new materials with targeted characteristics.

Investigation of Surface Chemistry and Nanomaterial Hybridization

The functional groups within this compound—the carboxylic acid and the amide—make it an excellent candidate for surface modification and for creating hybrid materials with enhanced properties. Future work should systematically explore its interaction with various surfaces and its integration into nanocomposites.

Key research avenues include:

Surface Functionalization: Investigating the grafting of the molecule or its polymer onto surfaces like silica (B1680970), titanium dioxide, or gold nanoparticles. The carboxylic acid group can serve as an anchor, enabling the modification of surface properties such as hydrophilicity, biocompatibility, or adhesion.

Polymer Nanocomposites: Creating hybrid materials by incorporating inorganic nanoparticles (e.g., CuO, ZnO, SiO₂) into a polymer matrix derived from this compound. chemmethod.com Research should focus on how the nanoparticles influence the thermal, mechanical, and anti-corrosion properties of the resulting composite material. chemmethod.com

Layer-by-Layer (LbL) Assembly: Utilizing the carboxylic acid group for LbL assembly with positively charged polymers or nanoparticles. This technique allows for the precise construction of multilayer thin films with tailored thickness and functionality for applications in sensors, membranes, or controlled-release systems.

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include the carbonyl stretch of the maleamic acid group (~1700 cm⁻¹), the amide N–H bend (~1550 cm⁻¹), and ethoxy C–O vibrations (~1250 cm⁻¹). Comparisons to IR spectra of structurally similar compounds (e.g., N-(4-methylphenyl)maleamic acid) validate functional groups .

- NMR Spectroscopy :

- ¹H NMR : Expect doublets for the maleamic acid vinyl protons (δ ~6.3–6.8 ppm, J ~12 Hz), aromatic protons from the ethoxyphenyl group (δ ~6.8–7.2 ppm), and a singlet for the methoxy protons (δ ~3.7 ppm) .

- ¹³C NMR : Peaks for carbonyl carbons (δ ~165–170 ppm), aromatic carbons (δ ~115–155 ppm), and the ethoxy carbon (δ ~63 ppm) .

What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Advanced Research Question

Crystallization challenges include polymorphism and solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals, often grown via slow evaporation from DMSO or ethanol. Key parameters include:

- Space Group : Analogous methoxyphenyl derivatives crystallize in the triclinic P1 space group, with unit cell parameters a ≈ 7.34 Å, b ≈ 11.83 Å, and c ≈ 12.12 Å .

- Refinement : Use programs like SHELXL for small-molecule refinement, ensuring R-factors < 0.05. Hydrogen bonding networks (e.g., amide–carboxylic acid interactions) stabilize the structure .

How should researchers resolve discrepancies in spectroscopic vs. crystallographic data for this compound?

Advanced Research Question

Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. Strategies include:

- Cross-Validation : Compare experimental IR/NMR data with computational simulations (DFT) for solution-phase conformers .

- Temperature-Dependent Studies : Variable-temperature NMR can reveal conformational flexibility in solution .

- Complementary Techniques : Pair SC-XRD with powder XRD to assess bulk crystallinity and identify polymorphs .

What methodologies are used to incorporate this compound into copolymers, and what factors influence reaction efficiency?

Advanced Research Question

The compound is incorporated via copolymerization with maleic anhydride derivatives. Key factors:

- Reaction Conditions : Temperatures >100°C risk side reactions (e.g., hydrolysis of anhydride groups). Optimal cyclization-dehydration occurs at 80°C with azeotropic agents (e.g., toluene) to remove water .

- Catalysts : Tertiary amines (e.g., tri-n-butylamine) enhance reaction rates by deprotonating intermediates .

- Characterization : Gel permeation chromatography (GPC) and thermal analysis (TGA/DSC) assess copolymer molecular weight and stability .

How can reaction parameters be optimized for synthesizing derivatives of this compound?

Advanced Research Question

- Temperature : Lower temperatures (0–50°C) favor aminolysis, while higher temperatures (80–100°C) drive cyclization. Use a stepwise protocol to avoid side reactions .

- Solvent Selection : Polar solvents (e.g., DMF) improve solubility of aromatic amines, while non-polar solvents (e.g., toluene) aid in azeotropic water removal .

- Catalytic Additives : p-Toluenesulfonic acid (PTSA) accelerates maleamic acid formation, reducing reaction time to <5 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.